molecular formula C14H10F2O2 B7996153 2-((3,4-Difluorophenoxy)methyl)benzaldehyde

2-((3,4-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7996153
M. Wt: 248.22 g/mol
InChI Key: XSQOPRIGKUFMRA-UHFFFAOYSA-N
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Description

2-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4-difluorophenol with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-((3,4-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: 2-((3,4-Difluorophenoxy)methyl)benzoic acid

  • Reduction: 2-((3,4-Difluorophenoxy)methyl)benzyl alcohol

  • Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

2-((3,4-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

2-((3,4-Difluorophenoxy)methyl)benzaldehyde is similar to other benzaldehyde derivatives, such as 2-(3,4-difluorophenoxy)benzaldehyde and 2-(3,4-difluorophenoxy)aniline. its unique difluorophenoxy group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the difluorophenoxy group enhances the compound's stability and reactivity, making it a valuable tool in various research applications.

Comparison with Similar Compounds

  • 2-(3,4-Difluorophenoxy)benzaldehyde

  • 2-(3,4-Difluorophenoxy)aniline

  • 2-(3,4-Difluorophenoxy)acetic acid

Properties

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-6-5-12(7-14(13)16)18-9-11-4-2-1-3-10(11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQOPRIGKUFMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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